Cas no 698387-41-6 (Ethyl Cyanoacetate-3-13C)

Ethyl Cyanoacetate-3-13C 化学的及び物理的性質
名前と識別子
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- Ethyl Cyanoacetate-13C
- Ethyl Cyanoacetate-3-13C
- ethyl 2-(azanylidynemethyl)acetate
- (Ethoxycarbonyl)acetonitrile-13C
- 2-Cyano-acetic Acid Ethyl Ester-13C
- Cyanoacetic Acid Ethyl Ester-13C
- Cyanoacetic Ester-13C
- Ethyl 2-Cyanoacetate-13C
- Malonic Acid Ethyl Ester Nitrile-13C
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計算された属性
- せいみつぶんしりょう: 114.05100
じっけんとくせい
- PSA: 50.09000
- LogP: 0.46318
Ethyl Cyanoacetate-3-13C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E905557-1g |
Ethyl Cyanoacetate-3-13C |
698387-41-6 | 1g |
$ 1541.00 | 2023-09-07 | ||
TRC | E905557-100mg |
Ethyl Cyanoacetate-3-13C |
698387-41-6 | 100mg |
$ 195.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497561-50 mg |
Ethyl Cyanoacetate-3-13C, |
698387-41-6 | 50mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497561-50mg |
Ethyl Cyanoacetate-3-13C, |
698387-41-6 | 50mg |
¥2858.00 | 2023-09-05 |
Ethyl Cyanoacetate-3-13C 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Ethyl Cyanoacetate-3-13Cに関する追加情報
Ethyl Cyanoacetate-3-13C: A Comprehensive Overview in Modern Chemical Biology
Ethyl cyanoacetate, specifically the isotope-labeled derivative Ethyl Cyanoacetate-3-13C, represents a cornerstone compound in the realm of chemical biology and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 698387-41-6, has garnered significant attention due to its versatile applications in synthetic chemistry, metabolic studies, and drug development. The incorporation of the stable isotope carbon-13 (13C) at the third carbon position provides researchers with a powerful tool for tracing metabolic pathways and enhancing the analytical precision of biochemical assays.
The Ethyl Cyanoacetate-3-13C molecule, characterized by its cyanoacetic acid backbone with an ethyl ester group, serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for facile modifications, making it an invaluable building block in medicinal chemistry. The use of 13C-labeled compounds has become increasingly prevalent in contemporary research, as it enables scientists to monitor the incorporation and metabolism of substrates within living systems with high fidelity. This capability is particularly crucial in understanding drug pharmacokinetics and identifying potential metabolic liabilities early in the drug discovery pipeline.
Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have further amplified the utility of Ethyl Cyanoacetate-3-13C. These analytical techniques allow for detailed structural elucidation and dynamic studies of complex molecular systems. For instance, researchers have leveraged this labeled compound to investigate the mechanisms of cytochrome P450-mediated biotransformations, providing insights into how certain drugs are metabolized in vivo. Such studies are pivotal for optimizing drug candidates and minimizing off-target effects, thereby accelerating the transition from bench to market.
In the context of drug development, Ethyl Cyanoacetate-3-13C has been employed in the synthesis of novel therapeutic agents targeting various diseases. Its role in constructing heterocyclic scaffolds has been particularly noteworthy, as many bioactive molecules exhibit structural features reminiscent of cyanoacetic acid derivatives. For example, recent publications highlight its use in generating analogs of antiviral and anticancer agents, where the precise labeling at the third carbon position aids in elucidating binding interactions with biological targets. This level of structural control is essential for designing molecules with enhanced efficacy and reduced toxicity.
The adoption of Ethyl Cyanoacetate-3-13C in academic and industrial laboratories underscores its significance as a research reagent. Its availability through specialized chemical suppliers ensures that researchers can conduct cutting-edge studies without compromising on quality or purity. Moreover, the growing interest in green chemistry principles has prompted manufacturers to optimize synthetic routes for this compound, minimizing waste and improving yields. Such efforts align with broader industry trends toward sustainable practices, ensuring that compounds like Ethyl Cyanoacetate-3-13C are produced responsibly.
Looking ahead, the future applications of Ethyl Cyanoacetate-3-13C are poised to expand further as new methodologies emerge. Emerging fields such as precision medicine and personalized therapeutics rely heavily on advanced isotopic labeling techniques to tailor treatments to individual patients. Here, Ethyl Cyanoacetate-3-13C could play a pivotal role in developing patient-specific drug regimens by providing a reliable means of tracking metabolic responses. Additionally, its integration into high-throughput screening platforms may enable faster identification of lead compounds with desirable pharmacokinetic profiles.
In summary, Ethyl Cyanoacetate-3-13C (CAS no 698387-41-6) stands as a testament to the intersection of innovation and practicality in chemical biology. Its multifaceted applications—from synthetic intermediates to metabolic tracers—highlight its importance in advancing both fundamental research and applied sciences. As methodologies evolve and new challenges arise in pharmaceutical development, compounds like this will remain indispensable tools for scientists striving to push the boundaries of therapeutic innovation.
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